Benzoylgomisin O
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Overview
Description
Benzoylgomisin O is a bioactive compound that has been shown to have cytotoxic activity against cancer cells in vitro and has been investigated for the treatment of nervous system diseases . It has been shown to modulate the expression of genes related to cell proliferation and apoptosis, both in vitro and in vivo .
Molecular Structure Analysis
Benzoylgomisin O has a molecular weight of 520.57 and a molecular formula of C30H32O8 . It contains a total of 74 bonds, including 42 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, and 18 aromatic bonds .Physical And Chemical Properties Analysis
Benzoylgomisin O has a density of 1.3±0.1 g/cm3, a boiling point of 645.1±55.0 °C at 760 mmHg, and a flash point of 272.3±31.5 °C . It has a molar refractivity of 139.8±0.4 cm3, a polar surface area of 82 Å2, and a molar volume of 404.1±5.0 cm3 .Scientific Research Applications
Anti-Inflammatory Properties
Benzoylgomisin O has been found to have anti-inflammatory properties. It has been shown to inhibit 15-lipooxygenase (15-LOX), phospholipases A2 (sPLA 2), cyclooxygenase 1 and 2 (COX-1; COX-2) enzyme activities . These enzymes are involved in the inflammatory response, and their inhibition can help reduce inflammation .
Modulation of Cell Proliferation and Apoptosis
Benzoylgomisin O has been shown to modulate the expression of genes related to cell proliferation and apoptosis, both in vitro and in vivo . This means it could potentially be used in research related to cancer treatment, as controlling cell proliferation and promoting apoptosis (programmed cell death) are key strategies in combating cancer .
Lignan Profiling
Benzoylgomisin O is one of the lignans found in the fruits, leaves, and shoots of Schisandra rubriflora and Schisandra chinensis . Lignan profiling is important in the study of these plants and their potential therapeutic properties .
Hepatoprotective Properties
While not directly mentioned in the search results, other lignans found in the same plants as Benzoylgomisin O have been found to have hepatoprotective properties . Given the structural similarities, it’s possible that Benzoylgomisin O may also have similar properties, making it a potential subject of research in the treatment of liver diseases .
Anti-HIV-1 Activities
Again, while not directly mentioned in the search results, other lignans found in the same plants as Benzoylgomisin O have been found to have anti-HIV-1 activities . Given the structural similarities, it’s possible that Benzoylgomisin O may also have similar properties, making it a potential subject of research in the treatment of HIV .
Cytotoxic Properties
Similar to the above, other lignans found in the same plants as Benzoylgomisin O have been found to have cytotoxic properties . Given the structural similarities, it’s possible that Benzoylgomisin O may also have similar properties, making it a potential subject of research in the treatment of various types of cancer .
Safety And Hazards
properties
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSROZUUURBSW-XOWTYJCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylgomisin O | |
CAS RN |
130783-32-3 |
Source
|
Record name | Benzoylgomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130783323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOYLGOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5AT2L2CHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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